C-(5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-methylamine hydrochloride
Overview
Description
C-(5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-methylamine hydrochloride is a chemical compound that belongs to the class of 1,2,4-oxadiazoles. These compounds are known for their diverse biological activities and are used in various fields such as agriculture, medicine, and industrial applications. The presence of the oxadiazole ring imp
Mechanism of Action
Target of Action
1,2,4-oxadiazole derivatives, to which this compound belongs, have been reported to exhibit a broad spectrum of biological activities .
Mode of Action
It is known that 1,2,4-oxadiazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been shown to impact a variety of biological pathways .
Result of Action
1,2,4-oxadiazole derivatives have been reported to exhibit a range of biological activities .
Biochemical Analysis
Biochemical Properties
C-(5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-methylamine hydrochloride plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes such as cytochrome P450 and proteins involved in cellular signaling pathways. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity. For instance, this compound can act as an inhibitor or activator of specific enzymes, influencing metabolic processes and cellular functions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to changes in cellular responses. Additionally, this compound has been shown to affect the expression of genes involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target. For example, this compound can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has demonstrated stability under various conditions, although it may undergo degradation over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular processes, including prolonged modulation of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exhibit beneficial effects, such as enhancing metabolic processes and improving cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics and endogenous compounds. Additionally, this compound can affect the levels of key metabolites, thereby modulating cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. The interaction with transporters and binding proteins can influence its localization and accumulation within cells, affecting its overall activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. This compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression. Additionally, this compound can be found in the cytoplasm, where it influences various signaling pathways and metabolic processes .
Properties
IUPAC Name |
[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.ClH/c1-7-2-4-8(5-3-7)10-12-9(6-11)13-14-10;/h2-5H,6,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWUFXZSSCHTHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NO2)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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